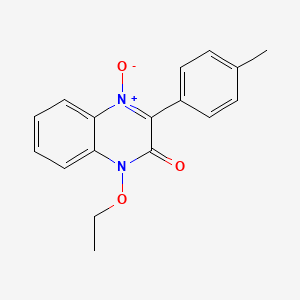
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one is a complex organic compound with a unique structure that includes an ethoxy group, a methylphenyl group, and a quinoxalin-4-ium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Ethoxy Group: This step involves the alkylation of the quinoxaline core with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.
Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst like aluminum chloride.
Oxidation to Form the Oxidoquinoxalin-4-ium: The final step involves the oxidation of the quinoxaline core to form the oxidoquinoxalin-4-ium structure, which can be achieved using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to its corresponding quinoxaline derivative using reducing agents like sodium borohydride.
Substitution: The ethoxy and methylphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives.
Scientific Research Applications
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a fluorescent marker due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-3-(4-methylphenyl)urea: This compound shares the ethoxy and methylphenyl groups but has a different core structure.
4-Methylphenylquinoxaline: Similar core structure but lacks the ethoxy group and the oxidoquinoxalin-4-ium moiety.
Uniqueness
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one is unique due to its combination of functional groups and its oxidoquinoxalin-4-ium core. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds.
Properties
CAS No. |
371136-90-2 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
1-ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C17H16N2O3/c1-3-22-19-15-7-5-4-6-14(15)18(21)16(17(19)20)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
InChI Key |
HYQYTDQGOXLMKS-UHFFFAOYSA-N |
Canonical SMILES |
CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)C)[O-] |
solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)
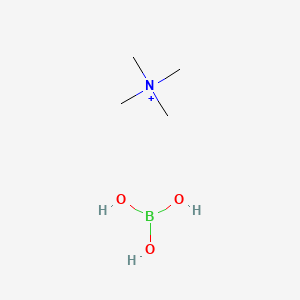
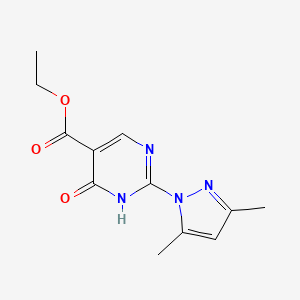
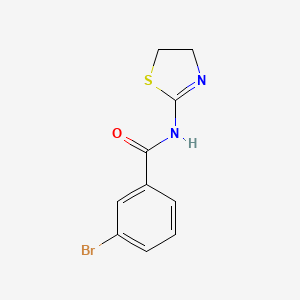
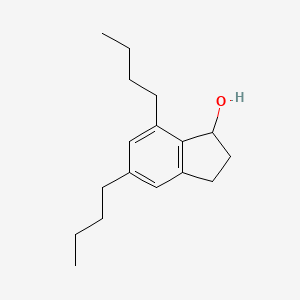
![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)

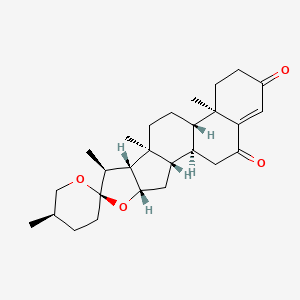
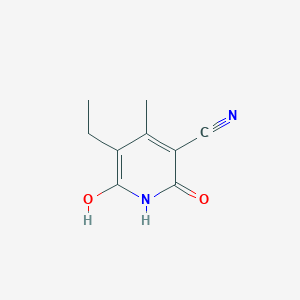


![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)

